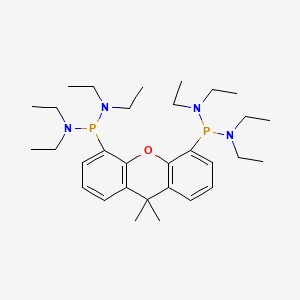

Xantphos based ligand

Vue d'ensemble

Description

Xantphos is a widely used ligand in the scientific field. It is a pentadentate ligand that consists of two thiophene rings connected by a central sulfur atom and five donor groups arranged in an octahedral geometry. This ligand is a versatile and robust reagent that can be used in a variety of synthetic reactions and scientific experiments. Xantphos has been used in a variety of applications, including synthesis, catalysis, and biochemistry.

Applications De Recherche Scientifique

Homogeneous Catalysis

- Summary of Application: Xantphos-like ligands, which are based on the generic formula of 2,2’-bis (phosphino)diaryl ether, are used in homogeneous catalysis . They are used in a wide variety of reactions including hydroformylation, alkoxycarbonylation, hydrocyanation, cross-coupling reactions for many C–C and C–X bond forming reactions, carbonylative coupling reactions, phosphinations, etc .

- Methods of Application: The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being catalyzed. However, the general principle involves using the Xantphos-like ligand as a component in the catalyst, which then facilitates the desired chemical reaction .

- Results or Outcomes: The use of Xantphos-like ligands in homogeneous catalysis has been shown to be effective in facilitating a wide variety of chemical reactions .

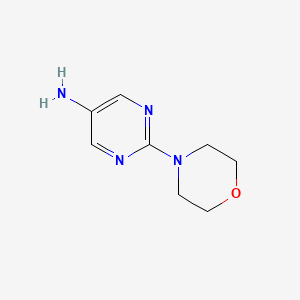

Buchwald-Hartwig Amination

- Summary of Application: Xantphos is one of the two most common ligands used in palladium catalyzed Buchwald–Hartwig amination reactions . However, it does not work well with unactivated aryl chlorides .

- Methods of Application: The Buchwald-Hartwig amination is a chemical reaction used to couple amines with aryl halides to form carbon-nitrogen bonds . The reaction is typically catalyzed by a palladium complex with Xantphos as a ligand .

- Results or Outcomes: Despite the known utility of Pd(Xantphos)-based catalysts in C–N coupling reaction, unactivated aryl chloride substrates are poor coupling partners at low temperature due to the high barrier to oxidative addition of these substrates to palladium catalysts bearing bidentate phosphines .

Catalyst Structure Modification

- Summary of Application: A unique strategy by means of catalyst structure modification in the presence of an external ligand, Xantphos, has recently enabled their efficient use in one-pot reactions involving carbene insertion into X–H bonds followed by allylic alkylation .

- Methods of Application: The specific methods of application or experimental procedures involve modifying the structure of the catalyst in the presence of Xantphos, which then allows for efficient one-pot reactions .

- Results or Outcomes: The use of Xantphos in catalyst structure modification has been shown to enable efficient one-pot reactions .

Cross-Coupling Reactions

- Summary of Application: Xantphos is employed in various metal-catalyzed cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules, particularly in the pharmaceutical industry .

- Methods of Application: The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being catalyzed. However, the general principle involves using the Xantphos ligand as a component in the catalyst, which then facilitates the desired chemical reaction .

- Results or Outcomes: The use of Xantphos in cross-coupling reactions has been shown to be effective in facilitating a wide variety of chemical reactions .

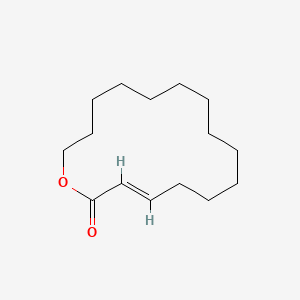

Hydroformylation

- Summary of Application: Xantphos is used in hydroformylation reactions . Hydroformylation is a process that involves the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .

- Methods of Application: The hydroformylation reaction is typically catalyzed by a transition metal complex with Xantphos as a ligand .

- Results or Outcomes: The use of Xantphos in hydroformylation reactions has been shown to be effective in facilitating the reaction .

Suzuki-Miyaura Coupling

- Summary of Application: Xantphos is used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .

- Methods of Application: The Suzuki-Miyaura coupling reaction is typically catalyzed by a palladium complex with Xantphos as a ligand .

- Results or Outcomes: The use of Xantphos in Suzuki-Miyaura coupling reactions has been shown to be effective in facilitating the reaction .

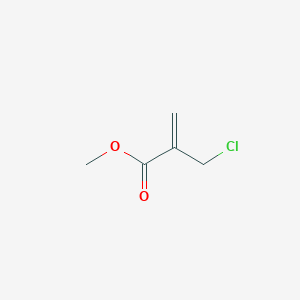

C-X Bond Formation

- Summary of Application: Xantphos is used in reactions involving the formation of carbon-halogen (C-X) bonds . These reactions are fundamental in the synthesis of complex organic molecules, particularly in the pharmaceutical industry .

- Methods of Application: The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being catalyzed. However, the general principle involves using the Xantphos ligand as a component in the catalyst, which then facilitates the desired chemical reaction .

- Results or Outcomes: The use of Xantphos in C-X bond formation reactions has been shown to be effective in facilitating a wide variety of chemical reactions .

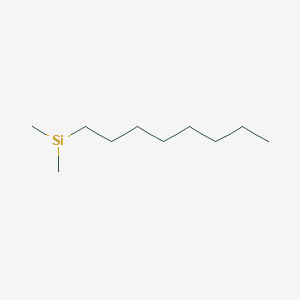

Miyaura Borylation Reaction

- Summary of Application: Xantphos is used in Miyaura borylation reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .

- Methods of Application: The Miyaura borylation reaction is typically catalyzed by a palladium complex with Xantphos as a ligand .

- Results or Outcomes: The use of Xantphos in Miyaura borylation reactions has been shown to be effective in facilitating the reaction .

(Hetero)Arylation

- Summary of Application: Xantphos is used in (hetero)arylation reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .

- Methods of Application: The (hetero)arylation reaction is typically catalyzed by a palladium complex with Xantphos as a ligand .

- Results or Outcomes: The use of Xantphos in (hetero)arylation reactions has been shown to be effective in facilitating the reaction .

Propriétés

IUPAC Name |

N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRIDPKHBSWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514613 | |

| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xantphos based ligand | |

CAS RN |

349100-75-0 | |

| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

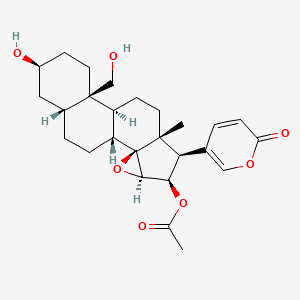

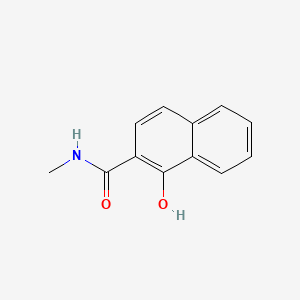

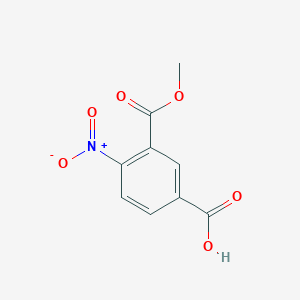

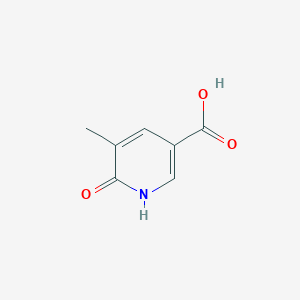

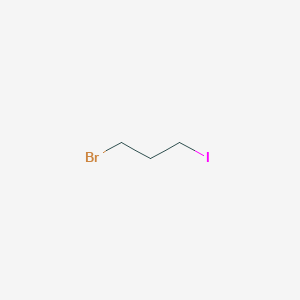

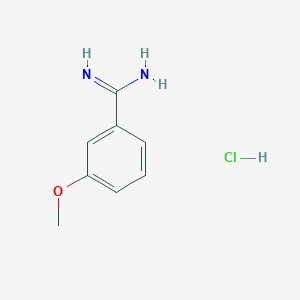

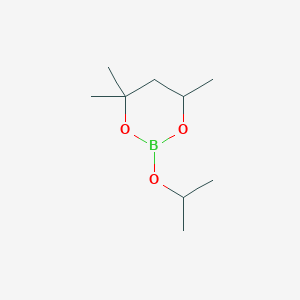

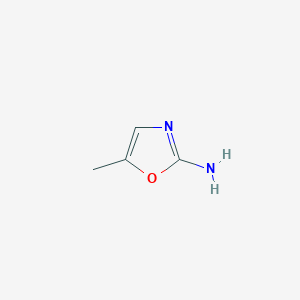

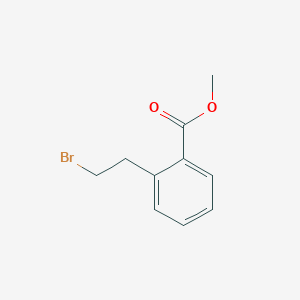

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.